methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3S and a molecular weight of 228.69 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring and a carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of thiomorpholine with methyl isocyanate under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiomorpholine derivatives.
Scientific Research Applications
Methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thiomorpholine and carbamate groups into target molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring and carbamate group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride can be compared with other similar compounds, such as:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Carbamate derivatives: Compounds with carbamate groups can have diverse structures and functions, depending on the nature of the substituents attached to the carbamate group.
The uniqueness of this compound lies in its combination of the thiomorpholine ring and carbamate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2639441-44-2 |
---|---|
Molecular Formula |
C6H13ClN2O3S |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.